molecular formula C10H14O12 B1445899 2,3,6-Tri-O-carboxymethyl-D-glucose CAS No. 108844-55-9

2,3,6-Tri-O-carboxymethyl-D-glucose

Cat. No. B1445899
CAS RN: 108844-55-9
M. Wt: 326.21 g/mol
InChI Key: TWFGOGPPGBIZDK-JWXFUTCRSA-N
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Description

2,3,6-Tri-O-Carboxymethyl-D-glucose is a glucose derivative that has been explored as a promising therapy for the management of hyperglycemia and diabetes . Moreover, this molecule has been under investigation for its application in tumor visualization and cancer detection .


Synthesis Analysis

The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose involves etherification of cellulose . This process is typically carried out in a heterogeneous reaction where cellulose is swollen in a mixture of aqueous NaOH and an organic solvent . The alkali acts as an activator by weakening the hydrogen bonds within the cellulose crystallites, thus making the individual polymer chains accessible for a uniform chemical modification .


Molecular Structure Analysis

The molecular formula of 2,3,6-Tri-O-carboxymethyl-D-glucose is C12H18O12 . Its average mass is 354.264 Da and its monoisotopic mass is 354.079834 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6-Tri-O-carboxymethyl-D-glucose include a density of 1.6±0.1 g/cm3, boiling point of 762.5±60.0 °C at 760 mmHg, and a flash point of 283.6±26.4 °C . It has 12 hydrogen bond acceptors, 5 hydrogen bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Chemical Composition Analysis

The study of the carbon-13 nuclear magnetic resonance (NMR) spectrum of hydrolyzed O-(carboxymethyl)cellulose has been used to assign the 13C-NMR spectra of various derivatives, including 2,3,6-tri-O-(carboxymethyl)glucose. This research aids in understanding the composition and substitution patterns in cellulose derivatives, which are critical for their applications in various fields (J. Reuben & Herbert Thompson Conner, 1983).

Synthesis and Applications in Pseudodisaccharides

2,3,6-Tri-O-carboxymethyl-D-glucose is involved in the synthesis of new amide-linked pseudodisaccharides. These compounds are created by reacting 6-aminodeoxy sugars with carboxymethyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside 2-O-lactone, demonstrating its utility in creating novel carbohydrate-based structures (Alexandra Le Chevalier et al., 2006).

Study of Substitution Patterns in Carboxymethyl Cellulose

Research on the synthesis of carboxymethyl ethers of glucose, including 2,3,6-Tri-O-carboxymethyl-D-glucose, has contributed to understanding the substitution patterns in carboxymethylcellulose. This is crucial for developing cellulose-based materials with specific properties (W. P. Shyluk & T. E. Timell, 1956).

Functionalization and Characterization

The functionalization and characterization of 2,3-O-carboxymethyl cellulose, prepared via different methods, have been extensively studied. These studies provide insights into the distribution of functional groups within polymer chains and their impact on material properties (Ute Heinze et al., 2000).

Application in Glucose Uptake and Metabolism Imaging

2-Deoxy-D-glucose (2DG), a surrogate molecule useful for inferring glucose uptake and metabolism, can be detected by nuclear magnetic resonance (NMR) using chemical exchange saturation transfer (CEST) as a signal-amplification mechanism. This method provides a new way to use MRI techniques to image deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling, demonstrating the potential application of derivatives like 2,3,6-Tri-O-carboxymethyl-D-glucose in medical imaging (F. Nasrallah et al., 2013).

properties

IUPAC Name

[(2R,3R,4S,5R)-1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl] hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFGOGPPGBIZDK-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Tri-O-carboxymethyl-D-glucose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 2
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 3
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 4
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 5
2,3,6-Tri-O-carboxymethyl-D-glucose
Reactant of Route 6
2,3,6-Tri-O-carboxymethyl-D-glucose

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